molecular formula C11H16BClN2O2 B1434277 (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid CAS No. 1704074-54-3

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1434277
CAS No.: 1704074-54-3
M. Wt: 254.52 g/mol
InChI Key: ONLFVAQXMUGXKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(4-(piperazin-1-ylmethyl)phenyl)boronic acid” is 1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds .

Scientific Research Applications

Drug Discovery and Therapeutic Applications

Boronic acids, including (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid, have played a significant role in drug discovery and therapeutic applications. These compounds have been incorporated into medicinal chemistry endeavors due to their potential to enhance the potency or improve the pharmacokinetics profile of drugs. The FDA has approved several boronic acid drugs, with more in clinical trials, highlighting their importance in current pharmacological research (Plescia & Moitessier, 2020).

Antifungal and Antibacterial Properties

Boronic acids demonstrate significant bioactivity as antifungal and antibacterial agents. A particular focus has been on developing boron-containing compounds as innovative antifungal treatments. For instance, tavaborole, a boron-containing topical treatment for onychomycosis, showcases the potential of boronic acids in addressing fungal infections. This expands the scope of research into boronic acid derivatives for their use in combating microbial resistance and developing new antimicrobials (Arvanitis, Rook, & Macreadie, 2020).

Diagnostic Applications

In diagnostics, boronic acid derivatives have been used to design sensitive and selective sensors for various biomolecules. For example, sensors based on boronic acids can detect sugars, glycated hemoglobin, and other clinically relevant compounds. These sensors exploit the reversible covalent bonding of boronic acids to diols and similar functional groups found in biological targets, providing a basis for non-enzymatic detection methods in clinical and environmental samples (Wang, Takahashi, Du, & Anzai, 2014).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid acts as an organoboron reagent . The boronic acid moiety interacts with a transition metal catalyst, typically palladium, to form a metal-boron complex. This complex then undergoes transmetalation, where the boron-bound organic group is transferred to the metal .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it may influence pathways involving the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of this compound are likely related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of various organic compounds, including potential drug molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of diols, which can react with boronic acids .

Properties

IUPAC Name

[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLFVAQXMUGXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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